(2S,4S)-Argatroban
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,4S)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17?,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNPVXPOPUZYGB-OBHHBEAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN([C@@H](C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20658446 | |
| Record name | (2S,4S)-1-[N~5~-(Diaminomethylidene)-N~2~-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl)ornithyl]-4-methylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20658446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189264-03-7 | |
| Record name | (2S,4S)-1-[N~5~-(Diaminomethylidene)-N~2~-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl)ornithyl]-4-methylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20658446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemistry and Advanced Synthetic Methodologies of 2s,4s Argatroban
Elucidation of (2S,4S)-Argatroban's Stereochemical Configuration
The complex stereochemistry of argatroban (B194362) arises from its four asymmetric carbon atoms. One of these chiral centers is located on the 3-methyl-1,2,3,4-tetrahydroquinoline (B2921594) moiety, while the other three are part of the L-arginine and 4-methyl-2-piperidinecarboxylic acid components. The specific spatial arrangement of substituents around these chiral centers dictates the molecule's three-dimensional shape and, consequently, its biological activity.
The absolute configuration of the various stereoisomers of argatroban has been determined through techniques such as X-ray crystallography. google.com For instance, the (21R) and (21S) configurations were assigned following their separation by high-performance liquid chromatography (HPLC) and subsequent X-ray analysis. google.com Spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) experiments (such as COSY, HSQC, HMBC, and NOESY), have also been instrumental in elucidating the detailed structural features and confirming the diastereomeric composition of argatroban mixtures. researchgate.netresearchgate.net The (2S,4S) designation specifically refers to the stereochemistry at the piperidine (B6355638) ring, which is a critical component for the molecule's interaction with the thrombin active site.
Stereoselective Synthetic Routes to this compound and its Intermediates
The synthesis of stereochemically pure this compound presents a significant challenge due to the presence of multiple chiral centers. Research has focused on developing stereoselective methods to control the configuration at each of these centers, particularly within the piperidine ring and during the coupling of the different molecular fragments.
Diastereoselective Piperidine Ring Formation
A key strategic element in the synthesis of this compound is the stereocontrolled construction of the (2S,4S)-4-methylpiperidine-2-carboxylic acid core. Various approaches have been explored to achieve the desired trans relationship between the substituents at the C2 and C4 positions of the piperidine ring.
One common strategy involves the diastereoselective hydrogenation of a suitable precursor, such as a 4,5-dehydropiperidine derivative. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving high diastereoselectivity. For example, transition metal complexes, such as those based on rhodium with specific chiral ligands like Mandyphos, have been successfully employed to direct the hydrogenation towards the desired (2R,4R)-diastereomer, which is a precursor to the corresponding acid. researchgate.net
Another approach involves intramolecular cyclization reactions. For instance, an intramolecular ene-iminium cyclization has been shown to proceed with complete stereoselectivity, establishing the piperidine ring with the desired stereochemistry. researchgate.net The resulting exocyclic double bond can then be further manipulated to introduce the required functional groups. researchgate.net
The table below summarizes key intermediates and synthetic strategies for piperidine ring formation.
| Intermediate | Synthetic Strategy | Key Features |
| (2R, 4R)-4-methylpiperidine-2-ethyl formate (B1220265) | Catalytic hydrogenation of (2R)-4-methyl-1-((S)-1-phenethyl)-1,2,3,6-tetrahydropyridine-2-ethyl formate | Utilizes a rhodium catalyst and ferric oxalate (B1200264) to improve yield. google.com |
| (+/-)-trans-benzyl 4-methylpipecolic acid ester | Condensation with N(alpha)-Boc-N(omega)-nitro-L-arginine followed by diastereomer separation | A seven-step synthesis starting from 4-methylpiperidine. nih.gov |
| 4-substituted Δ1-piperideines | NCS-mediated oxidation of 4-substituted piperidines | Used as substrates in Ugi-type three-component reactions. researchgate.net |
Asymmetric Catalysis in Key Step Synthesis
Asymmetric catalysis plays a pivotal role in establishing the stereochemistry of key intermediates in the synthesis of this compound. Chiral catalysts are employed to influence the stereochemical outcome of reactions, leading to the preferential formation of one enantiomer or diastereomer over others.
For example, the asymmetric hydrogenation of 4-methyl-2-picolinic acid derivatives using chiral rhodium catalysts is a method to produce the (2R,4R)-4-methylpiperidine-2-ethyl formate intermediate. google.com The use of specific chiral ligands, such as Mandyphos, in conjunction with a rhodium complex, has been shown to provide high diastereoselectivity in the hydrogenation of a 4,5-dehydropiperidine precursor. researchgate.net
Furthermore, iridium-catalyzed asymmetric reductive amination has emerged as a powerful tool for the synthesis of chiral β-arylamines, which are structurally related to components of argatroban. rsc.org This method utilizes bulky phosphoramidite (B1245037) ligands to achieve high levels of enantiocontrol. rsc.org
The development of biocatalytic methods also offers a promising avenue for the synthesis of optically pure intermediates. For instance, enantiomerically pure (R)- and (S)-synthons of the 3-methyl-1,2,3,4-tetrahydroquinoline moiety have been obtained through biocatalytic transformations, enabling the synthesis of individual (21R)- and (21S)-argatroban diastereomers. google.comresearchgate.net
Ugi-Type Multicomponent Reactions in Argatroban Synthesis
Multicomponent reactions (MCRs), particularly the Ugi reaction, have been explored as an efficient and convergent strategy for the synthesis of argatroban and its analogs. The Ugi three-component reaction (U-3CR) involves the reaction of an isocyanide, a carboxylic acid, and a cyclic imine (such as a Δ1-piperideine) to rapidly assemble complex molecular scaffolds. researchgate.net
This approach offers a highly diastereoselective route to 2,4-trans-pipecolic amides, which are key structural motifs in argatroban. researchgate.netvulcanchem.com The reaction proceeds by the nucleophilic attack of the isocyanide on the protonated imine, followed by the addition of the carboxylate. The stereochemical outcome is often controlled by the thermodynamic stability of the intermediates.
A notable application of this methodology is the total synthesis of argatroban utilizing a diastereoselective U-3CR. researchgate.net This synthesis employs a convertible isocyanide, such as 2-bromo-6-isocyanopyridine, which allows for subsequent chemical transformations to complete the synthesis of the final product. The Δ1-piperideine component is typically generated in situ or prepared from the corresponding 4-substituted piperidine. researchgate.net
Preparation and Characterization of Stereoisomers and Related Compounds
The synthesis of argatroban often results in a mixture of diastereomers, necessitating purification to isolate the desired stereoisomer or to obtain the clinically relevant diastereomeric ratio. researchgate.netnewdrugapprovals.org
Resolution Techniques for Stereoisomeric Purity
Several techniques are employed to separate the stereoisomers of argatroban and its intermediates. Chromatographic methods, particularly flash chromatography and high-performance liquid chromatography (HPLC), are widely used for the separation of diastereomers. google.comnewdrugapprovals.org For example, the condensation of (+/-)-trans-benzyl 4-methylpipecolic acid ester with N(alpha)-Boc-N(omega)-nitro-L-arginine leads to two diastereomers that can be separated by chromatography. researchgate.netnih.gov
Crystallization is another powerful technique for purification and resolution. Diastereomeric salts can be formed by reacting the racemic mixture with a chiral resolving agent, leading to salts with different solubilities that can be separated by fractional crystallization. Recrystallization of the final argatroban product from solvents like ethanol/water can also be used to obtain specific polymorphic forms and to improve the purity of a particular stereoisomer. newdrugapprovals.orggoogle.com For instance, the monohydrate polymorph of the (2R,4R) stereoisomer can be prepared by recrystallization from ethanol/water. newdrugapprovals.org
The table below outlines some of the resolution techniques used for argatroban and its intermediates.
| Method | Application | Key Features |
| Flash Chromatography | Separation of diastereomers from the condensation of (+/-)-trans-benzyl 4-methylpipecolic acid ester and N(alpha)-Boc-N(omega)-nitro-L-arginine | Isolates the desired diastereomer precursor to argatroban. newdrugapprovals.org |
| High-Performance Liquid Chromatography (HPLC) | Separation of (21R)- and (21S)-argatroban epimers | Allows for the assignment of absolute configuration after separation. google.com |
| Crystallization | Purification of argatroban and its intermediates | Can be used to isolate specific polymorphic forms and improve diastereomeric purity. newdrugapprovals.orggoogle.com |
| Diastereomeric Salt Formation | Resolution of racemic mixtures | Involves reaction with a chiral resolving agent to form salts with different solubilities. |
Synthesis of Argatroban Analogues and Related Impurities for Research
The synthesis of Argatroban analogues and the identification of process-related impurities are critical for a comprehensive understanding of its structure-activity relationship and for ensuring the quality of the active pharmaceutical ingredient.
Research efforts have led to the synthesis of various Argatroban analogues by modifying its core structural components: the (2R,4R)-4-methyl-2-piperidinecarboxylic acid moiety, the L-arginine portion, and the 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl group. researchgate.net For instance, the condensation of (±)-trans-benzyl 4-methylpipecolic acid ester with Nα-Boc-Nω-nitro-L-arginine results in two diastereomers, one of which serves as a precursor to Argatroban. nih.gov The separation of these diastereomers is a key step in the synthesis. nih.gov
The inhibitory potency of Argatroban is highly dependent on the stereoconfiguration of the 4-methyl-2-piperidinecarboxylic acid part. researchgate.net Studies on the four stereoisomers have shown that the (2R, 4R)-isomer is the most potent inhibitor of thrombin, while the (2S, 4S)-isomer is the least potent. researchgate.net
Several related compounds and impurities have been identified and synthesized for research and quality control purposes. These include compounds formed during various stages of the synthesis and potential degradation products. A high-performance liquid chromatography (HPLC) method has been developed for the separation and quantification of Argatroban and its six related impurities.
One identified related compound is (2R,4R)-1-[N8-Amino-N2-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl)-l-arginyl]-4-methylpiperidine-2-carboxylic acid. synzeal.com The synthesis and characterization of such compounds are vital for analytical method development and validation. synzeal.com
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Role/Significance |
| (2R,4R)-1-[N8-Amino-N2-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl)-l-arginyl]-4-methylpiperidine-2-carboxylic acid Ammonium (B1175870) salt | C23H41N8O5S | 541.69 | Related Compound C, used for analytical method development. synzeal.comsimsonpharma.com |
| Argatroban Impurity 1 | C22H34N4O5S | 466.59 | Process-related impurity. simsonpharma.com |
| Argatroban Impurity 3 | C13H24N6O5 | 344.37 | Process-related impurity. simsonpharma.com |
| Argatroban Impurity 10 | C10H9NO3S | 223.25 | Process-related impurity. simsonpharma.com |
| Argatroban Impurity 16 | C10H13NO3S | 227.28 | Process-related impurity. simsonpharma.com |
| 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid | Not specified | Not specified | Potential impurity or starting material. synthinkchemicals.com |
| (2R,4R)1-[(2S)2-Amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Ethyl Ester Hydrochloride | Not specified | Not specified | Intermediate in Argatroban synthesis. synthinkchemicals.com |
Chemical Development and Process Optimization for Research-Scale Production
The chemical development and optimization of the synthetic process for this compound are focused on improving yield, purity, and scalability while ensuring the process is robust and reproducible.
A key aspect of process development is the stereoselective synthesis of the crucial intermediates. For example, the diastereoselective hydrogenation of a 4,5-dehydropiperidine precursor is a critical step in obtaining the desired (2R,4R)-4-methyl piperidine moiety. researchgate.net An extensive screening of transition metal-based complexes with various ligands has been performed to identify the optimal catalyst for this transformation. researchgate.net
The final step in many synthetic routes to Argatroban involves the hydrogenation of a nitroguanidine (B56551) group and a quinoline (B57606) ring of a key intermediate. acs.org This reaction is a sequential reduction, and its kinetics are influenced by factors such as temperature, stirring rate, and catalyst loading. acs.orgacs.org Studies have shown that increasing the temperature can reduce the batch time, but may also lead to the formation of undesired impurities. acs.orgacs.org The stirring rate is particularly critical in the initial phases of the reaction where the dissolution of the reagent is a key factor. acs.orgacs.org Palladium on carbon (Pd/C) is a commonly used catalyst for this hydrogenation, as it selectively reduces the quinolinic ring. acs.org
Process optimization also involves simplifying the synthetic route. One approach involves a catalytic transfer hydrogenation, using formic acid or formate as the hydrogen donor, to reduce the nitro group. google.com This method avoids the use of high-pressure hydrogen gas, making the process safer and more suitable for industrial production. google.com
Furthermore, the development of efficient purification methods is crucial. A new HPLC method has been established for the analysis of an important Argatroban intermediate and its related substances, which is essential for quality control during production. The method utilizes a C18 column and a mobile phase of ammonium acetate (B1210297) buffer and methanol.
Molecular Mechanism of Thrombin Inhibition by 2s,4s Argatroban
Direct and Reversible Binding to the Thrombin Active Site
(2S,4S)-Argatroban functions as a direct thrombin inhibitor by binding reversibly to the catalytic site of the thrombin molecule. pfizermedicalinformation.commedkoo.com This interaction is independent of antithrombin III, a cofactor required by indirect thrombin inhibitors like heparin. pfizermedicalinformation.com The binding is characterized by a strong affinity, with a reported inhibition constant (Ki) of approximately 0.04 µM, or 39 nM. nih.govpfizermedicalinformation.com
The molecular structure of this compound is crucial for its specific binding to thrombin's active site. X-ray crystallography studies have revealed that the guanidino group of the argatroban (B194362) molecule forms hydrogen bonds with Asp189 in the S1 pocket of the thrombin active site. wikipedia.org Additionally, the piperidine (B6355638) ring of argatroban binds within the S2 pocket of the active site. wikipedia.org This precise fit is responsible for the potent and selective inhibition of thrombin.
Allosteric Modulation and Conformational Changes in Thrombin
Recent research indicates that the binding of active site-directed inhibitors like this compound can induce allosteric changes in thrombin, affecting its interaction with other molecules at sites distant from the active site. Thrombin possesses two key positively charged regions known as exosite 1 and exosite 2, which are crucial for its substrate specificity and interaction with cofactors. nih.gov
Specificity Profile Against Other Serine Proteases
This compound exhibits a high degree of selectivity for thrombin over other related serine proteases involved in the coagulation cascade and fibrinolysis. e-lactancia.orgdrugbank.com
At therapeutic concentrations, this compound has demonstrated minimal to no inhibitory effect on other serine proteases such as Factor Xa, trypsin, plasmin, and kallikrein. pfizermedicalinformation.com This high selectivity is a key characteristic, distinguishing it from broader-spectrum anticoagulants. The potent inhibition of thrombin, coupled with the lack of significant activity against these other enzymes, contributes to its predictable anticoagulant effect.
| Serine Protease | Effect of this compound |
| Thrombin | Highly Inhibited |
| Factor Xa | Little to no effect at therapeutic concentrations pfizermedicalinformation.com |
| Trypsin | Little to no effect at therapeutic concentrations pfizermedicalinformation.com |
| Plasmin | Little to no effect at therapeutic concentrations pfizermedicalinformation.com |
| Kallikrein | Little to no effect at therapeutic concentrations pfizermedicalinformation.com |
Inhibition of Thrombin-Catalyzed Biochemical Reactions
By directly inhibiting thrombin, this compound effectively blocks the downstream actions of this enzyme in the coagulation cascade. nih.gov
One of the primary functions of thrombin is the conversion of soluble fibrinogen into insoluble fibrin (B1330869) monomers. researchgate.net These monomers then polymerize to form a stable fibrin clot. jpp.krakow.pl this compound directly blocks the catalytic site of thrombin, preventing it from cleaving fibrinogen. scinews.uz This inhibition of fibrin monomer formation is a central aspect of its anticoagulant effect, leading to a looser fibrin gel structure that is more susceptible to fibrinolysis. ahajournals.org
Modulation of Protein C Activation
This compound's primary mechanism of inhibiting thrombin also influences other thrombin-mediated processes, including the activation of Protein C. nih.govdrugbank.compfizermedicalinformation.com The activation of Protein C is a crucial natural anticoagulant pathway. In this pathway, thrombin binds to thrombomodulin on the surface of endothelial cells, forming a complex that activates Protein C. nih.gov Activated Protein C, in turn, inactivates coagulation cofactors Va and VIIIa, providing a negative feedback loop on coagulation. nih.gov
By binding to thrombin's active site, argatroban inhibits all thrombin-catalyzed reactions, which includes the activation of Protein C. pfizermedicalinformation.comdovepress.comhemonc.org Research indicates that in the presence of high concentrations of thrombomodulin, direct thrombin inhibitors like argatroban can paradoxically inhibit fibrinolysis. researchgate.net This effect is linked to the suppression of the thrombin-induced negative feedback system through the inhibition of Protein C activation. researchgate.net While the inhibition of Protein C activation by direct thrombin inhibitors can enhance thrombin generation under specific in-vitro conditions, this does not appear to affect thrombin-mediated Thrombin-Activatable Fibrinolysis Inhibitor (TAFI) activation. researchgate.net
Mechanisms of Platelet Aggregation Inhibition
Thrombin is a potent activator of platelets, and its inhibition by this compound is a key component of the compound's antithrombotic effects. nih.gov Argatroban effectively inhibits thrombin-induced platelet aggregation. drugbank.compfizermedicalinformation.comdovepress.com This inhibition applies to platelet activation caused by both thrombin in solution (fluid-phase) and thrombin that is bound to fibrin clots. ashpublications.orgthieme-connect.com
The ability to inhibit clot-associated thrombin is significant, as this form of thrombin is protected from inhibition by larger molecules like the heparin-antithrombin complex but remains accessible to small-molecule inhibitors like argatroban. ahajournals.orgthieme-connect.com Studies have demonstrated that argatroban concentration-dependently inhibits platelet aggregation and the release of thromboxane (B8750289) B2 (TXB2) induced by fibrin clots. thieme-connect.com
Inhibitory Concentration (IC50) of Argatroban in Platelet Aggregation
| Platelet Activator | Measured Effect | IC50 Value | Species |
|---|---|---|---|
| Fluid-phase Thrombin | Aggregation | 12 nM thieme-connect.com | Rabbit |
| Fluid-phase Thrombin | TXB2 Release | 33 nM thieme-connect.com | Rabbit |
| Fibrin Clot-associated Thrombin | Aggregation | 21 nM thieme-connect.com | Rabbit |
| Fibrin Clot-associated Thrombin | TXB2 Release | 13 nM thieme-connect.com | Rabbit |
| Thrombin | Aggregation | 0.077 µM (77 nM) caymanchem.com | Guinea Pig |
Structure Activity Relationship Sar of 2s,4s Argatroban and Its Stereoisomers
Influence of (2S,4S) Configuration on Thrombin Binding Affinity (Ki Values)
The stereochemistry of the methylpiperidinecarboxylic acid fragment has a profound impact on the thrombin binding affinity. Seminal research synthesized the four possible stereoisomers related to this fragment—(2R,4R), (2R,4S), (2S,4R), and (2S,4S)—and evaluated their inhibitory constant (Ki) against thrombin.
The results demonstrate that the (2S,4S) configuration is the least effective inhibitor by a staggering margin. researchgate.netresearchgate.net Its Ki value is approximately 15,000 times higher than that of the most potent (2R,4R) isomer, indicating a near-total loss of inhibitory activity. researchgate.netresearchgate.net This vast difference underscores that a precise stereochemical arrangement is essential for the molecule to fit correctly into the active site of thrombin. The (2R,4R) configuration is clearly the optimal arrangement for high-affinity binding. researchgate.netresearchgate.netrndsystems.com
| Stereoisomer Configuration (Piperidine Ring) | Thrombin Inhibitory Constant (Ki) | Relative Potency |
| (2R,4R) | 0.019 µM | 1 |
| (2R,4S) | 0.24 µM | ~1/13 |
| (2S,4R) | 1.9 µM | ~1/100 |
| (2S,4S) | 280 µM | ~1/15,000 |
Data sourced from Kikumoto et al., 1984. researchgate.netresearchgate.net
Contributions of Key Structural Moieties to Inhibitory Potency
The high affinity and selectivity of Argatroban (B194362) are a result of specific interactions between its structural components and the sub-pockets of the thrombin active site.
Argatroban was rationally designed as a peptidomimetic inhibitor, with the L-arginine portion mimicking the natural substrate of thrombin, fibrinogen. scispace.com The highly basic guanidino group of this moiety is crucial for anchoring the inhibitor to the enzyme. It inserts into the deep S1 specificity pocket at the base of the active site, where it forms strong, charge-reinforced hydrogen bonds with the carboxylate side chain of Aspartate-189 (Asp189). scispace.com This interaction is a hallmark of many direct thrombin inhibitors and is a primary determinant of their potency and selectivity.
This fragment is responsible for the critical interactions within the proximal (S2) subsite of thrombin. scispace.com The dramatic loss of activity observed with stereoisomers other than (2R,4R) highlights the exquisite sensitivity of this interaction to the spatial arrangement of the methyl group and the carboxylate. researchgate.netresearchgate.net The (2R,4R) configuration optimally positions the piperidine (B6355638) ring and its substituents to fit within the confines of the S2 pocket, which is shaped by residues such as Tyrosine-60A and Tryptophan-60D. scispace.com The incorrect stereochemistry, as seen in the (2S,4S) isomer, likely introduces severe steric clashes or prevents the molecule from adopting the necessary conformation to engage the S1 and S3/S4 pockets effectively, leading to a massive reduction in binding affinity. researchgate.netresearchgate.net The original developers noted the critical importance of the stereostructure of this "hydrophobic carboxamide portion" for achieving potent inhibition. e-lactancia.orgnih.gov
Significance of the Methyltetrahydroquinoline Sulfonyl Group
Comparative SAR Analysis Across Argatroban Diastereomers
A comparative analysis of the Ki values for the four piperidine ring diastereomers provides clear insights into the structural requirements for thrombin inhibition.
The (2R,4R)-Isomer (Ki = 0.019 µM): This is the most potent inhibitor, establishing the ideal stereochemistry for binding. Both the (2R) and (4R) configurations work in synergy to create the optimal fit. researchgate.netresearchgate.net
The (2R,4S)-Isomer (Ki = 0.24 µM): Inverting the stereocenter at the 4-position from R to S, while maintaining the crucial (2R) configuration, results in a ~13-fold decrease in potency. This indicates that while the (2R) configuration is dominant for activity, the (4R) configuration provides a significant additional contribution to binding affinity. researchgate.netresearchgate.net
The (2S,4R)-Isomer (Ki = 1.9 µM): Inverting the stereocenter at the 2-position from R to S has a much more detrimental effect, causing a 100-fold loss of potency compared to the (2R,4R) isomer. This demonstrates that the (2R) configuration is the most critical stereochemical element within this fragment. researchgate.netresearchgate.net
The (2S,4S)-Isomer (Ki = 280 µM): This diastereomer combines the two less favorable configurations, (2S) and (4S). The result is a near-complete ablation of inhibitory activity, with a potency ~15,000-fold lower than the optimal isomer. This suggests that the combination of unfavorable stereochemistries makes it virtually impossible for the molecule to bind effectively to the thrombin active site. researchgate.netresearchgate.net
Rational Design Principles for Enhanced Thrombin Inhibition
The detailed SAR of Argatroban and its stereoisomers provides a clear blueprint for the rational design of novel thrombin inhibitors.
S1 Pocket Recognition: The basic L-arginine headgroup is a highly effective and validated motif for targeting the Asp189-containing S1 pocket and should be conserved or mimicked with bioisosteres that retain a strong positive charge and hydrogen bonding capability.
S2 Pocket Optimization: The stereochemistry of the P-side chain, represented by the methylpiperidinecarboxylic acid fragment in Argatroban, is a critical determinant of potency. The (2R,4R) configuration provides a validated template for optimal S2 pocket occupancy. Future designs should focus on rigid scaffolds or constrained analogues that lock in this favorable conformation.
Hydrophobic Interactions: A lipophilic arylsulfonyl group or a similar hydrophobic moiety is beneficial for engaging with the non-specific S3/S4 pockets of thrombin.
Improving Pharmacokinetics: While Argatroban is a potent inhibitor, its physicochemical properties necessitate intravenous administration. Rational design efforts based on its structure have aimed to create analogues with reduced lipophilicity to decrease rapid hepatic clearance and improve oral bioavailability, demonstrating that the Argatroban scaffold can be modified to enhance drug-like properties. acs.org
Preclinical Pharmacokinetics and Metabolism in in Vitro and Animal Models
In Vitro Metabolic Pathways Identification
In vitro studies using human liver microsomes have been crucial in identifying the primary metabolic routes of argatroban (B194362). hres.ca The principal pathway involves the modification of the 3-methyltetrahydroquinoline ring. fda.govpfizermedicalinformation.comglobalrph.com
Hepatic Hydroxylation and Aromatization of the Tetrahydroquinoline Ring
The main metabolic transformation of argatroban is the hydroxylation and subsequent aromatization of the tetrahydroquinoline ring within the liver. fda.govpfizermedicalinformation.comglobalrph.comdrugbank.com This process leads to the formation of several metabolites. fda.govpfizermedicalinformation.comglobalrph.com
Characterization of Metabolite Biochemical Activity (e.g., M1, M2, M3, M4)
Four primary metabolites of argatroban have been identified, designated as M1, M2, M3, and M4. hres.cafda.gov Of these, the primary metabolite, M1, exhibits a weak anticoagulant effect, estimated to be 3 to 5 times weaker than the parent compound, argatroban. fda.govpfizermedicalinformation.comportico.org The plasma concentrations of M1 are relatively low, ranging from 0% to 20% of the parent drug's concentration. fda.govpfizermedicalinformation.comglobalrph.com The other metabolites, M2, M3, and M4, are found in very small amounts in the urine and have not been detected in plasma or feces, suggesting they are pharmacodynamically inactive. fda.govpfizermedicalinformation.comglobalrph.commhmedical.com
Enantiomeric Interconversion and Disposition in Animal Systems
Argatroban is a mixture of (2R,4R) and (2S,4S) stereoisomers, with the (2S,4S) form being the active component. Preclinical studies have shown that there is no interconversion between the 21-(R) and 21-(S) diastereoisomers. fda.govpfizermedicalinformation.comfda.gov The plasma ratio of these diastereoisomers remains constant at approximately 65:35 and is not altered by metabolism or hepatic impairment. fda.govpfizermedicalinformation.comfda.gov
Preclinical Absorption and Distribution Studies in Animal Models
Preclinical studies in various animal models, including rats and pigs, have provided insights into the absorption and distribution of argatroban. nih.govahajournals.orgkoreascience.kr
Following intravenous administration in rats, argatroban's pharmacokinetics were found to be linear over the tested dose range. koreascience.kr In pigs, a study comparing two different subcutaneous formulations found that a sorbitol/ethanol formulation resulted in a slow absorption phase and sustained plasma levels, suggesting the formation of a crystalline depot at the injection site. nih.gov In contrast, a saline-based formulation showed faster absorption and a shorter elimination half-life. nih.gov
The apparent steady-state volume of distribution of argatroban is approximately 174 mL/kg, indicating that it primarily distributes in the extracellular fluid. fda.govhemonc.org Argatroban is 54% bound to human serum proteins, with 20% binding to albumin and 34% to α1-acid glycoprotein. fda.govhemonc.org
Interactive Data Table: Preclinical Pharmacokinetic Parameters of Argatroban
| Parameter | Value | Species/Model | Source |
| Metabolism | Hepatic hydroxylation and aromatization of the tetrahydroquinoline ring | Human liver microsomes | fda.govpfizermedicalinformation.comglobalrph.comdrugbank.com |
| Metabolizing Enzymes | In vitro: CYP3A4/5 (not a major in vivo pathway) | Human liver microsomes | fda.govpfizermedicalinformation.comglobalrph.comrxlist.comnih.gov |
| Active Metabolite | M1 (3-5 times weaker than argatroban) | In vitro | fda.govpfizermedicalinformation.comportico.org |
| Enantiomeric Interconversion | None observed | In vivo | fda.govpfizermedicalinformation.comfda.gov |
| Volume of Distribution | ~174 mL/kg | Human | fda.govhemonc.org |
| Protein Binding | 54% (20% to albumin, 34% to α1-acid glycoprotein) | Human serum | fda.govhemonc.org |
In Vitro Research Models and Biochemical Assays for 2s,4s Argatroban Activity
Enzyme Kinetic Studies of Thrombin Inhibition (Km, Vmax, Ki Determination)
Enzyme kinetic studies are crucial for quantifying the interaction between (2S,4S)-Argatroban and its target enzyme, thrombin. Argatroban (B194362) is a synthetic small molecule derived from L-arginine that functions as a direct thrombin inhibitor by reversibly binding to the catalytic site of thrombin. e-lactancia.orgnih.govglobalrph.com This binding is competitive and highly selective. nih.govpfizermedicalinformation.com Unlike heparin, its inhibitory action does not require a cofactor like antithrombin III. globalrph.comdrugbank.com
The potency of thrombin inhibition is determined by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. Studies have reported varying Ki values for Argatroban against thrombin, which can be attributed to different experimental conditions and the use of different stereoisomers. Argatroban is a mixture of (2R,4R) and (2S,4S) stereoisomers. fda.gov The (2R,4R)-isomer is the most potent inhibitor of thrombin. nih.gov The (2S,4S)-isomer is the least potent, with a Ki value for bovine alpha-thrombin of 280 µM, which is approximately 15,000 times higher than that of the (2R,4R)-isomer. nih.govresearchgate.net
Kinetic studies have established that Argatroban is highly selective for thrombin, with minimal to no effect on other related serine proteases such as trypsin, factor Xa, plasmin, and kallikrein at therapeutic concentrations. pfizermedicalinformation.comdrugbank.comnih.gov This selectivity is a key characteristic, minimizing off-target effects.
Table 1: Reported Inhibition Constants (Ki) for Argatroban against Thrombin
| Ki Value | Comments | Source |
| 0.019 µM | For the (2R,4R) stereoisomer against bovine alpha-thrombin. | nih.gov |
| 1.9 µM | For the (2S,4R) stereoisomer against bovine alpha-thrombin. | nih.gov |
| 280 µM | For the (2S,4S) stereoisomer against bovine alpha-thrombin. | nih.govresearchgate.net |
| 0.04 µM | General value for Argatroban. | globalrph.compfizermedicalinformation.comdrugbank.com |
| ~39 nM (0.039 µM) | For Argatroban as a peptidomimetic inhibitor. | nih.gov |
| 19 nM (0.019 µM) | For inhibition of thrombin-mediated fibrinogen cleavage. | rndsystems.comapexbt.com |
This table is interactive. Click on the headers to sort the data.
Fibrinogen Cleavage Assays and Fibrin (B1330869) Polymerization Studies
A primary function of thrombin in the coagulation cascade is the conversion of soluble fibrinogen into insoluble fibrin monomers, which then polymerize to form a stable clot. patsnap.com this compound directly inhibits this crucial step. nih.govdrugbank.com
Fibrinogen cleavage assays demonstrate that Argatroban potently inhibits the thrombin-mediated cleavage of fibrinogen. rndsystems.comapexbt.com In vitro studies show that in the presence of Argatroban, the rate of fibrin formation is significantly reduced in a concentration-dependent manner. nih.gov
Fibrin polymerization studies, often monitored using thromboelastometry (e.g., ROTEM®), show that Argatroban delays the onset of fibrin polymerization. While the inhibitor delays clot formation, it does not affect the maximum clot firmness, indicating that once a clot is formed, its strength is not compromised. researchgate.net It is important to note that the Clauss method for measuring fibrinogen levels can be affected by Argatroban, potentially leading to falsely low readings because the assay relies on the rate of clot formation after the addition of a high concentration of thrombin. nih.gov
Studies have also shown that Argatroban can inhibit both free (soluble) and clot-bound thrombin, which is a significant advantage as clot-bound thrombin remains active and can promote further clot growth. e-lactancia.orgglobalrph.compatsnap.com
Platelet Aggregation and Activation Assays (in vitro)
Thrombin is a potent activator of platelets. This compound inhibits thrombin-induced platelet aggregation and activation. nih.govdrugbank.comclevelandclinicmeded.com This inhibition is a direct consequence of blocking thrombin's catalytic activity, which prevents it from activating protease-activated receptors (PARs) on the platelet surface. ahajournals.org
In vitro studies using human washed platelets or platelet-rich plasma consistently show that Argatroban effectively inhibits platelet aggregation induced by thrombin. nih.govnih.gov The concentration required for 50% inhibition (IC50) is in the low nanomolar range. For instance, one study reported an IC50 of 3.5 nM for inhibiting thrombin-induced platelet aggregation. nih.gov Another study found an IC50 of 14 +/- 3 nM against platelet aggregation induced by clot-associated thrombin. nih.gov
Importantly, Argatroban's effect is specific to thrombin-mediated pathways. It does not inhibit platelet aggregation induced by other agonists like ADP or collagen. nih.gov This specificity highlights its targeted mechanism of action. Furthermore, assays measuring platelet activation markers, such as P-selectin expression, confirm that Argatroban virtually abolishes thrombin-induced platelet activation. ahajournals.orgahajournals.org
Table 2: IC50 Values of Argatroban in Platelet Aggregation Assays
| Agonist | IC50 Value | Assay Condition | Source |
| Thrombin | 3.5 nM | Human washed platelets | nih.gov |
| Thrombin | 79 ± 1 nM | Human platelet-rich plasma | thieme-connect.com |
| Clot-associated thrombin | 14 ± 3 nM | Rabbit platelets | nih.gov |
| TRAP-6 | >100 µM | Human washed platelets | nih.gov |
| ADP | No inhibition | Human platelet-rich plasma | nih.gov |
| Collagen | No inhibition | Human platelet-rich plasma | nih.gov |
This table is interactive. Click on the headers to sort the data.
Thrombin Generation Assay (TGA) Methodologies for Anticoagulant Assessment
The Thrombin Generation Assay (TGA) provides a global assessment of the coagulability of a plasma sample by measuring the total amount of thrombin generated over time. Methodologies like Calibrated Automated Thrombogram (CAT) are used to evaluate the effect of anticoagulants on the dynamics of thrombin generation.
Coagulation Cascade Factor Activation Studies in Cell-Free Systems
The coagulation cascade involves a series of enzymatic activations of clotting factors. Thrombin plays a central role by providing positive feedback, activating factors V, VIII, and XI, which amplifies its own generation. nih.gov this compound inhibits these thrombin-catalyzed activation reactions. globalrph.comnih.govdrugbank.com
In cell-free systems, the addition of Argatroban prevents the thrombin-mediated conversion of these pro-factors into their active forms (Va, VIIIa, and XIa). nih.govdrugbank.com By blocking these feedback loops, Argatroban effectively dampens the propagation phase of the coagulation cascade. jacc.org Its inhibitory action also extends to factor XIII, the enzyme responsible for cross-linking fibrin strands to stabilize the clot. drugbank.comclevelandclinicmeded.com
Endothelial Cell Response Studies to Thrombin in the Presence of this compound
Computational and Theoretical Studies of 2s,4s Argatroban
Molecular Docking Simulations with Thrombin and Related Proteins
Molecular docking simulations have been a cornerstone in understanding how (2S,4S)-Argatroban interacts with its primary target, thrombin. Thrombin is a serine protease with a well-defined active site composed of a catalytic triad (B1167595) (His57, Asp102, and Ser195) and several substrate-binding subsites that determine its specificity. nih.gov Argatroban (B194362), a small-molecule inhibitor, binds reversibly to this active site, a mechanism that has been extensively modeled. mdpi.comthieme-connect.com
Docking studies reveal that argatroban's efficacy stems from its ability to occupy multiple key pockets within the thrombin active site. thieme-connect.com The binding is characterized by a "tripod" structure, where different parts of the argatroban molecule anchor into specific subsites of the enzyme. thieme-connect.com
S1 Specificity Pocket : The positively charged guanidino group of the arginine moiety of argatroban forms a crucial salt bridge with the carboxylate side chain of Asp189, which lies at the bottom of the S1 pocket. This interaction is a primary determinant of argatroban's high affinity and selectivity for thrombin. thieme-connect.com
S4 Aromatic Binding Site : The 3-methyl-tetrahydroquinoline ring of argatroban fits snugly into the hydrophobic S4 subsite, also known as the distal (D) pocket. thieme-connect.com This pocket is lined by residues such as Leu99, Ile174, and Trp215, and the interaction is primarily hydrophobic in nature. thieme-connect.com
Catalytic Site Interaction : The piperidine-carboxylic acid core positions the molecule correctly, allowing for further interactions. Modeling has suggested that hydrogen bonds can form between the inhibitor and residues of the catalytic site, such as with the hydroxyl group of Ser195. thieme-connect.com
These simulations not only confirm the binding mode but also serve as a benchmark for screening new potential thrombin inhibitors. researchgate.netplos.org
| Argatroban Moiety | Thrombin Subsite/Residue | Type of Interaction | Reference |
|---|---|---|---|
| Arginine (Guanidino group) | Asp189 (S1 Pocket) | Ionic Interaction / Salt Bridge | thieme-connect.com |
| 3-Methyl-tetrahydroquinoline | S4 Pocket (Leu99, Ile174, Trp215) | Hydrophobic Interaction | thieme-connect.com |
| Amide Bond | Active Site Backbone | Hydrogen Bonding | thieme-connect.com |
| Piperidine-carboxylic acid | Catalytic Site (e.g., Ser195) | Hydrogen Bonding / Positioning | thieme-connect.com |
Molecular Dynamics Simulations of Ligand-Enzyme Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the argatroban-thrombin complex, complementing the static picture from molecular docking. These simulations, often spanning nanoseconds to microseconds, model the movement of every atom in the complex over time, offering insights into the stability of binding, conformational changes, and the role of solvent molecules. psu.eduresearchgate.net
MD simulations of the thrombin-argatroban complex, initiated from docked or crystal structures (e.g., PDB ID: 1DWC), have been used to:
Assess Binding Stability : Simulations can confirm that the key interactions observed in docking, such as the salt bridge to Asp189, are maintained over time, validating the stability of the binding mode. unimib.it
Analyze Conformational Changes : The binding of an inhibitor can induce subtle conformational changes in the enzyme. MD simulations can track the flexibility of different regions of thrombin, such as the 60-loop and the γ-loop, upon argatroban binding, revealing the allosteric effects of inhibition. nih.govresearchgate.net
Calculate Binding Free Energy : Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to MD trajectories to calculate the binding free energy of the complex. nih.govpsu.edu This theoretical value can be compared with experimental inhibitory constants (Ki) to validate the accuracy of the computational model.
Studies comparing argatroban with other inhibitors have used MD simulations to understand differences in their effects on thrombin's interaction with other substrates, revealing that individual active-site inhibitors can have distinct allosteric effects. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.comijpsr.comnih.gov For thrombin inhibitors, a QSAR model would aim to predict the anticoagulant potency based on molecular descriptors representing physicochemical, electronic, and structural properties. researchgate.netnih.gov
While large-scale QSAR studies on a series of this compound analogs are not extensively published, the initial development of argatroban itself was a prime example of rational drug design based on structure-activity principles. thieme-connect.comahajournals.org The design evolved from the observation that tosyl-L-arginine methyl ester (TAME), a simple arginine derivative, had weak antithrombotic activity. thieme-connect.com This led to a systematic exploration of structural modifications to enhance potency and selectivity.
The key structural components of argatroban and their contribution to its activity, a form of qualitative SAR, are well understood through this historical development and subsequent computational analysis.
| Structural Feature | Function/Contribution to Activity | Reference |
|---|---|---|
| L-Arginine derivative | Provides the basic guanidino group for specific interaction with the S1 pocket's Asp189. | thieme-connect.com |
| (4R)-4-methyl-2-piperidinecarboxylic acid | Acts as a rigid scaffold, correctly orienting the P1 (arginine) and P3 (quinoline) groups. The stereochemistry is critical for optimal fit. | thieme-connect.com |
| (1,2,3,4-tetrahydro-3-methyl-8-quinolinyl)sulfonyl group | Serves as the P3 moiety that binds to the hydrophobic S4 pocket, enhancing affinity and selectivity. | thieme-connect.comthieme-connect.com |
Modern QSAR approaches, using methods like Comparative Molecular Field Analysis (CoMFA) or k-Nearest Neighbor (kNN), could be applied to a series of argatroban analogs to generate predictive models for designing even more potent or selective inhibitors. researchgate.netju.edu.jo
In Silico Prediction of Off-Target Interactions (e.g., Morf4l1 Binding)
A significant application of computational studies is the prediction of potential off-target interactions, which can lead to understanding side effects or discovering new therapeutic uses for existing drugs. Through in silico screening of a library of approximately 6,000 small molecules, this compound was identified as a potential antagonist of the Mortality Factor 4 Like 1 (Morf4l1) protein. researchgate.net
Morf4l1 is a component of the NuA4 histone acetyltransferase complex, which is involved in chromatin remodeling and gene transcription. researchgate.net The computational screen predicted that argatroban could bind optimally to a pocket within the Morf4l1 crystal structure. researchgate.net
Subsequent experimental validation confirmed this in silico prediction:
Binding Affinity : Isothermal titration calorimetry (ITC) assays demonstrated that argatroban binds directly to Morf4l1 with a high affinity, showing a dissociation constant (Kd) of approximately 66 nM. researchgate.net This affinity is comparable to its affinity for thrombin (Ki ≈ 39-40 nM). nih.gov
Functional Inhibition : Further studies showed that argatroban could inhibit the biological function of Morf4l1. At nanomolar concentrations, it inhibited Morf4l1-dependent histone acetylation in cells and rescued cells from Morf4l1-induced cytotoxicity. researchgate.net
This discovery of an off-target interaction, initiated entirely by computational methods, highlights the power of in silico approaches to uncover novel biological activities of established drugs. researchgate.net
Computational Approaches for Designing Novel Argatroban Analogs
The structural and mechanistic insights gained from computational studies of argatroban have provided a solid foundation for the rational design of novel analogs and other thrombin inhibitors. thieme-connect.complos.org The goal of these design efforts is often to improve upon the properties of argatroban, such as enhancing oral bioavailability, increasing selectivity, or modifying its pharmacokinetic profile.
Computational strategies employed in the design of argatroban-like inhibitors include:
Structure-Based Design : Using the crystal structure of the argatroban-thrombin complex, medicinal chemists can computationally model modifications to the argatroban scaffold. For example, researchers have explored replacing the P1 arginine residue with other basic moieties or altering the P3 quinoline (B57606) group to optimize interactions and physicochemical properties. thieme-connect.com
Improving Physicochemical Properties : A major challenge for argatroban is its poor oral bioavailability. Computational models are used to predict properties like lipophilicity (LogD) and polar surface area. Efforts have focused on designing analogs with reduced lipophilicity to decrease rapid hepatic clearance, a strategy guided by computational property prediction. thieme-connect.com
Peptidomimetic Design : Argatroban is a peptidomimetic, mimicking the D-Phe-Pro-Arg sequence that thrombin recognizes. In silico design of new peptide-based inhibitors often starts with this sequence, computationally scanning different natural and unnatural amino acids at various positions to identify candidates with improved binding affinity or resistance to proteolysis. plos.org
Grafting for Biomaterials : In the context of creating anticoagulant surfaces for medical devices, novel argatroban derivatives have been designed. These include adding linkers to the molecule, such as piperazinyl-amide derivatives, that allow it to be covalently grafted onto a biomaterial surface while retaining its ability to inhibit thrombin. researchgate.net
These computational design cycles, where molecules are designed in silico, synthesized, and then tested, accelerate the discovery of new therapeutic agents. mdpi.com
Analytical Methodologies for 2s,4s Argatroban in Research Applications
Chromatographic Techniques for Purity and Isomeric Analysis (e.g., HPLC, LC-MS)
Chromatographic techniques are paramount for assessing the purity of (2S,4S)-Argatroban and for resolving it from its other stereoisomers and potential impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used methods for this purpose.
The synthesis of Argatroban (B194362) results in a molecule with multiple chiral centers, leading to the formation of different diastereomers. fda.gov Specifically, Argatroban is often produced as a mixture of (2R,4R) and (2S,4S) isomers. synzeal.comveeprho.comclearsynth.comclearsynth.com Regulatory bodies emphasize the importance of controlling the isomeric ratio, necessitating specific analytical methods for their separation and quantification. fda.govfda.gov Isocratic HPLC methods are often employed to determine the ratio of the R and S isomers, while gradient HPLC methods are used to assess chemical purity by separating the main compound from related substances and degradation products. fda.gov
A key challenge in the synthesis of Argatroban is the potential for incomplete hydrogenation, which can lead to the formation of impurities that are difficult to separate from the final product. google.com Reverse-phase HPLC (RP-HPLC) is a standard approach for analyzing these impurities. gexinonline.com A typical RP-HPLC method uses a C18 column and a mobile phase consisting of a buffer (like ammonium (B1175870) acetate) and an organic modifier (like methanol). gexinonline.comresearchgate.net The separation is optimized by adjusting parameters such as column temperature, mobile phase composition, and flow rate. gexinonline.comresearchgate.net Detection is commonly performed using a UV detector. gexinonline.comresearchgate.net
For more complex samples or when higher sensitivity and specificity are required, LC-MS is employed. google.com LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, allowing for the identification of co-eluting peaks and the characterization of unknown impurities based on their mass-to-charge ratio. google.comnih.gov Forced degradation studies, which are crucial for understanding the stability of a drug substance, rely heavily on LC-MS to identify degradation products formed under stress conditions like acid/base hydrolysis and oxidation. researchgate.netnih.gov
Table 1: Example HPLC Conditions for Argatroban Intermediate and Impurity Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Agela Venusil MP C18 (250mm × 4.6mm, 5μm) | gexinonline.comresearchgate.net |
| Mobile Phase | 65:35 (v/v) mixture of ammonium acetate (B1210297) buffer and methanol | gexinonline.comresearchgate.net |
| Flow Rate | 1.0 mL/min | gexinonline.comresearchgate.net |
| Column Temperature | 45°C | gexinonline.comresearchgate.net |
| Detection Wavelength | UV 272 nm | gexinonline.comresearchgate.net |
Spectrometric Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectrometric methods are indispensable for the unambiguous structural elucidation and confirmation of this compound. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used. ontosight.ai
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides vital information about the molecular weight and structure of the compound. google.com Using electrospray ionization (ESI) in positive mode, Argatroban typically shows a protonated molecular ion [M+H]⁺ peak. High-resolution mass spectrometry (HR-MS), such as Quadrupole Time-of-Flight (Q-TOF), offers highly accurate mass measurements, which aids in confirming the elemental composition. researchgate.net Furthermore, tandem mass spectrometry (MS/MS or MSⁿ) is used to generate characteristic fragmentation patterns. researchgate.net By analyzing these fragments, specific structural motifs of the molecule, such as the loss of the piperidine-carboxylic acid group or the presence of the tetrahydroquinoline-sulfonamide moiety, can be confirmed. This fragmentation analysis is crucial for identifying unknown degradation products or impurities. researchgate.netresearchgate.net
NMR spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR spectra show distinct signals for protons in different chemical environments, such as the methyl group and the piperidine (B6355638) ring protons. ¹³C NMR spectroscopy is used to identify all unique carbon atoms, including the carbonyl carbons of the amide and carboxylic acid groups. For complex structures like this compound, two-dimensional (2D) NMR techniques are employed to establish connectivity between different parts of the molecule, which is essential for confirming its specific isomeric structure. researchgate.net
Table 2: Key Spectrometric Data for Argatroban Characterization
| Technique | Key Spectral Feature | Assignment | Source |
|---|---|---|---|
| ESI-MS | [M+H]⁺ peak at m/z 509.2 | Protonated molecule (anhydrous) | |
| ESI-MS/MS | Fragment ion at m/z 391.1 | Loss of piperidine-carboxylic acid | |
| ESI-MS/MS | Fragment ion at m/z 227.0 | Tetrahydroquinoline-sulfonamide moiety | |
| ¹H NMR | Signal at δ 1.25 ppm | Methyl group protons | |
| ¹³C NMR | Signal at δ 172.5 ppm | Carboxylic acid carbonyl carbon | |
| ¹³C NMR | Signal at δ 167.8 ppm | Amide carbonyl carbon |
Bioanalytical Techniques for Quantifying this compound in Preclinical Samples
The quantification of this compound in complex biological matrices such as blood, plasma, and urine is essential for preclinical pharmacokinetic studies. wisdomlib.orgnih.gov These studies require highly sensitive and selective bioanalytical methods to measure low concentrations of the drug and its metabolites. labmanager.com
Sample preparation is a critical first step in bioanalysis to remove endogenous interferences like proteins and lipids. nih.gov Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govshimadzu.com The choice of method depends on the analyte's properties and the nature of the biological matrix. nih.gov
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative bioanalysis of small molecules like Argatroban. labmanager.comshimadzu.comlcms.cz This technique offers excellent specificity, precision, and sensitivity. shimadzu.com The method typically involves a UHPLC system for rapid separation and a triple quadrupole mass spectrometer for detection. shimadzu.com Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for Argatroban are monitored. To ensure high precision and account for matrix effects or variability in sample processing, a stable isotope-labeled internal standard (e.g., [13C6]-Argatroban) is often used. shimadzu.com Fully automated sample preparation and LC-MS/MS systems have been developed to increase throughput and reduce manual errors in clinical and research settings. shimadzu.comlcms.cz
In addition to LC-MS/MS, other methods can be used to assess the pharmacodynamic effects of Argatroban. For instance, the ecarin chromogenic assay can be used to determine its antithrombotic activity in plasma samples. nih.gov
Development and Validation of Analytical Methods for Research Compound Characterization
The development and validation of analytical methods are crucial to ensure that the data generated for a research compound are reliable, reproducible, and fit for purpose. wisdomlib.orglabmanager.com This formal process demonstrates that a specific analytical procedure is suitable for its intended use, whether for purity testing, structural confirmation, or quantification in a biological matrix. wisdomlib.orglabmanager.com
The validation process involves evaluating several key performance characteristics as per regulatory guidelines. nih.gov These parameters include:
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components, such as impurities, degradation products, or endogenous matrix components. wisdomlib.org
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. wisdomlib.org For HPLC methods, linearity is often demonstrated by a correlation coefficient (r²) greater than 0.999. gexinonline.comresearchgate.net
Accuracy: The closeness of the test results to the true value. It is typically assessed by analyzing samples with known concentrations and calculating the percent recovery. wisdomlib.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (R.S.D.). wisdomlib.org
Sensitivity: The method's ability to detect low concentrations of the analyte. This is determined by establishing the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). gexinonline.comresearchgate.net The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. gexinonline.comresearchgate.net
Stability: The stability of the analyte in the prepared solutions and in the biological matrix under various storage and handling conditions is also evaluated to ensure the integrity of the samples during analysis. gexinonline.comwisdomlib.org
For research compounds like this compound, validated analytical methods for assay, isomeric ratio, and related substances are essential for ensuring the quality and consistency of the material used in preclinical studies. fda.govsynzeal.comveeprho.comclearsynth.com
Table 3: Example Validation Parameters for an HPLC Method for Argatroban-Related Impurities
| Parameter | Impurity A | Impurity B | Impurity C | Source |
|---|---|---|---|---|
| Linearity Range (μg/mL) | 0.30 - 5.04 | 0.12 - 4.93 | 0.29 - 4.81 | gexinonline.comresearchgate.net |
| Correlation Coefficient (r²) | > 0.9995 | > 0.9995 | > 0.9995 | gexinonline.comresearchgate.net |
| LOQ (μg/mL) | 0.3 | 0.125 | 0.3 | gexinonline.comresearchgate.net |
| Accuracy (% Recovery) | 101.4% - 102.9% | 100.8% - 101.5% | 100.1% - 103.7% | researchgate.net |
Comparative Biochemical and Preclinical Characterization of 2s,4s Argatroban
Mechanistic Distinctions from Heparin and Indirect Thrombin Inhibitors
(2S,4S)-Argatroban's mechanism of anticoagulation is fundamentally different from that of heparin and other indirect thrombin inhibitors. As a synthetic small molecule derived from L-arginine, it functions as a direct thrombin inhibitor (DTI). e-lactancia.orgdrugbank.comontosight.ai This means it binds directly and reversibly to the active site of the thrombin enzyme, competitively inhibiting its function. pfizermedicalinformation.comlhsc.on.canih.gov This direct action is a primary distinguishing feature from heparin.
Heparin, a heterogeneous mixture of glycosaminoglycans, acts as an indirect thrombin inhibitor. researchgate.net Its anticoagulant effect is dependent on the presence of a plasma cofactor, antithrombin III (AT-III). e-lactancia.orgpfizermedicalinformation.comjacc.org Heparin binds to AT-III, inducing a conformational change that accelerates the inactivation of thrombin and other coagulation factors, particularly Factor Xa. jacc.orgemcrit.org this compound's activity, in contrast, is entirely independent of AT-III. drugbank.compfizermedicalinformation.com
A crucial mechanistic advantage of direct thrombin inhibitors like argatroban (B194362) over indirect inhibitors is their ability to inactivate both free (circulating) thrombin and clot-associated thrombin. drugbank.compfizermedicalinformation.comahajournals.orgpatsnap.com Thrombin bound within a fibrin (B1330869) clot is protected from the large heparin-antithrombin complex but remains accessible to small-molecule inhibitors like argatroban. e-lactancia.orgnih.gov By inhibiting clot-bound thrombin, argatroban can prevent further fibrin deposition and thrombus expansion, a key limitation of heparin therapy. patsnap.comnih.gov
Furthermore, this compound's inhibitory action prevents all thrombin-mediated procoagulant activities, including the conversion of fibrinogen to fibrin, the activation of coagulation factors V, VIII, and XIII, and the stimulation of platelet aggregation. drugbank.compfizermedicalinformation.comucv.ve
Table 1: Mechanistic Comparison of this compound and Heparin
| Feature | This compound | Heparin |
|---|---|---|
| Inhibitor Class | Direct Thrombin Inhibitor | Indirect Thrombin Inhibitor |
| Mechanism of Action | Reversibly binds to the catalytic site of thrombin. pfizermedicalinformation.comlhsc.on.ca | Binds to antithrombin III, potentiating its activity against thrombin and Factor Xa. jacc.orgemcrit.org |
| Cofactor Requirement | None (Antithrombin III independent). e-lactancia.orgpfizermedicalinformation.com | Requires Antithrombin III. jacc.org |
| Target | Highly selective for thrombin. pfizermedicalinformation.comnih.gov | Inhibits multiple factors (Thrombin, Xa, etc.) via antithrombin. jacc.org |
| Effect on Clot-Bound Thrombin | Effectively inhibits clot-bound thrombin. drugbank.comahajournals.orgnih.gov | Poorly inhibits clot-bound thrombin. e-lactancia.orgnih.gov |
| Molecular Nature | Synthetic small molecule (peptidomimetic). e-lactancia.orgontosight.ainih.gov | Heterogeneous mixture of natural glycosaminoglycans. researchgate.net |
Comparative Analysis with Other Direct Thrombin Inhibitors (e.g., Hirudin, Bivalirudin) in Preclinical Settings
While sharing the general classification of direct thrombin inhibitors, this compound exhibits distinct preclinical and biochemical characteristics when compared to other DTIs such as hirudin and its recombinant form lepirudin, and the synthetic peptide bivalirudin (B194457).
This compound is a synthetic, non-peptide, small molecule with a molecular weight of approximately 508.6 g/mol . ontosight.ainih.gov In contrast, hirudin is a naturally occurring polypeptide from the medicinal leech, and bivalirudin is a larger synthetic 20-amino acid peptide. emcrit.org This difference in size and chemical nature influences their pharmacokinetic profiles.
A primary point of differentiation is their metabolic pathway. This compound is metabolized predominantly in the liver by the cytochrome P450 enzyme system, specifically CYP3A4/5. pfizermedicalinformation.com Conversely, hirudin analogues like lepirudin are cleared almost exclusively by the kidneys. e-lactancia.orgnih.gov Bivalirudin undergoes a dual clearance mechanism, involving both renal excretion and enzymatic cleavage by proteases. emcrit.org These differences are significant in preclinical models of renal or hepatic impairment.
Regarding the mode of thrombin inhibition, argatroban is a univalent inhibitor, meaning it binds only to the catalytic active site of thrombin. nih.gov Bivalirudin is a bivalent inhibitor, interacting with both the catalytic site and the substrate-binding exosite I of thrombin.
Preclinical research highlights differences in inhibitory potency against various forms of thrombin. Argatroban demonstrates comparable inhibitory concentrations (IC50) for both free and clot-bound thrombin. nih.gov This is a distinct property compared to hirudin, which requires significantly higher concentrations to inhibit thrombin that is already bound within a clot. nih.gov
Table 2: Comparative Preclinical and Biochemical Profile of Direct Thrombin Inhibitors
| Feature | This compound | Hirudin (Lepirudin) | Bivalirudin |
|---|---|---|---|
| Origin | Synthetic small molecule. ontosight.ai | Natural (leech); Recombinant protein. researchgate.net | Synthetic peptide. emcrit.org |
| Molecular Weight | ~508.6 g/mol. nih.gov | ~7,000 g/mol | ~2,180 g/mol |
| Thrombin Binding | Univalent (catalytic site only). nih.gov | Bivalent (catalytic site and exosite I) | Bivalent (catalytic site and exosite I). emcrit.org |
| Binding Reversibility | Reversible. e-lactancia.orgpfizermedicalinformation.com | Essentially irreversible (very tight binding) | Reversible |
| Primary Clearance | Hepatic metabolism (CYP3A4/5). pfizermedicalinformation.com | Renal. e-lactancia.orgnih.gov | Proteolytic cleavage and renal. emcrit.org |
| Inhibition of Clot-Bound Thrombin | Potent; comparable to free thrombin. nih.gov | Requires markedly higher concentrations vs. free thrombin. nih.gov | Potent |
Assessment of Unique Features and Advantages of this compound's Inhibitory Profile
The inhibitory profile of the this compound isomer is characterized by its high selectivity and, most notably, its stereospecific potency. The molecule is highly selective for thrombin, showing minimal to no inhibitory effect on related serine proteases such as trypsin, Factor Xa, plasmin, and kallikrein at therapeutic concentrations. drugbank.compfizermedicalinformation.comnih.gov This selectivity reduces the potential for off-target effects on other physiological processes.
The molecular structure of argatroban, described as a tripod consisting of arginine, quinoline (B57606), and piperidine (B6355638) components, is engineered for specific interaction with thrombin's active site. thieme-connect.com However, the stereochemistry of the piperidinecarboxylic acid portion dramatically influences inhibitory potency.
Preclinical synthesis and testing of four different stereoisomers revealed a vast range in thrombin inhibitory activity. The (2R,4R)-isomer, which is the form used in the commercially available drug Argatroban, is the most potent inhibitor with an inhibition constant (Ki) of 0.019 µM. researchgate.net In stark contrast, the (2S,4S)-isomer is the least potent of the four, exhibiting a Ki of 280 µM. researchgate.netresearchgate.net This represents a potency that is approximately 15,000 times lower than that of its (2R,4R) counterpart. researchgate.netresearchgate.net
This significant difference in potency based on stereochemistry is the most unique feature of the this compound isomer. While it possesses the same fundamental mechanism of direct thrombin inhibition, its biological activity is substantially attenuated. This characteristic makes it a valuable tool in research settings for studying the structure-activity relationships of thrombin inhibitors, providing a clear example of how stereoisomerism dictates pharmacological efficacy. The low potency of the (2S,4S) isomer, when compared to the (2R,4R) isomer, underscores the precise structural requirements for effective binding to the thrombin active site.
Table 3: Thrombin Inhibition Constants (Ki) of Argatroban Stereoisomers
| Stereoisomer | Inhibition Constant (Ki) | Relative Potency |
|---|---|---|
| (2R,4R)-Argatroban | 0.019 µM researchgate.net | Most Potent |
| (2R,4S)-Argatroban | 0.24 µM researchgate.net | Intermediate Potency |
| (2S,4R)-Argatroban | 1.9 µM researchgate.net | Low Potency |
| This compound | 280 µM researchgate.netresearchgate.net | Least Potent |
Emerging Research Areas and Novel Biological Interactions of 2s,4s Argatroban
Investigation of Non-Coagulation Related Molecular Targets
While (2S,4S)-Argatroban is highly selective for thrombin, new findings indicate it may interact with other molecular targets, opening up new avenues for its therapeutic application. drugbank.comncats.io
Role as a Morf4l1 Inhibitor and its Downstream Effects on Histone Acetylation
Recent studies have identified this compound as a potent inhibitor of Mortality factor 4 like 1 (Morf4l1), also known as MRG15. researchgate.netnih.gov Morf4l1 is a component of the NuA4 histone acetyltransferase (HAT) complex, which plays a crucial role in chromatin remodeling and gene transcription by acetylating histones H4 and H2A. researchgate.netuniprot.org
Through in silico modeling and subsequent experimental validation, it was discovered that argatroban (B194362) can bind to a specific pocket within the Morf4-related gene (MRG) domain of Morf4l1. researchgate.net This interaction has been shown to inhibit Morf4l1-dependent histone acetylation. researchgate.netnih.gov Specifically, treatment with argatroban at nanomolar concentrations leads to a reduction in the acetylation of histone H4 at lysines 12 and 16 (H4K12 and H4K16). researchgate.netnih.gov This inhibition of histone acetylation by argatroban suggests a mechanism by which it can modulate gene expression and cellular processes regulated by the NuA4 complex.
The significance of this finding is highlighted in studies of experimental lung injury, where Morf4l1 accumulation contributes to epithelial cell death. nih.gov Argatroban was found to reduce this cytotoxicity and improve survival in mouse models of lung injury at doses that did not produce an anticoagulant effect. nih.govnih.gov This suggests that the therapeutic benefits in this context are derived from its Morf4l1 inhibitory activity rather than its impact on coagulation. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Binding Affinity (Kd) to Morf4l1 | ~60-66 nM | researchgate.net |
| Effective Concentration for Histone Acetylation Inhibition | 100 nM | researchgate.netnih.gov |
| Effective Concentration for Rescuing Cell Death | ~80 nM | researchgate.net |
Exploration of Other Protease Inhibition beyond Thrombin
While this compound is known for its high selectivity for thrombin, with little to no effect on other related serine proteases like trypsin, factor Xa, plasmin, and kallikrein at therapeutic concentrations, some computational studies have suggested potential interactions with other proteases. drugbank.comncats.io For instance, one computational analysis identified argatroban as a potential inhibitor of transmembrane protease, serine-2 (TMPRSS2), a protease that facilitates viral entry into host cells. nih.gov However, it is crucial to note that these computational findings are theoretical and await experimental validation. nih.gov The established high selectivity of argatroban for thrombin remains a key feature of its pharmacological profile. drugbank.comncats.ioe-lactancia.org
Modulation of Cellular Signaling Pathways
Emerging evidence indicates that this compound can influence cellular signaling pathways, particularly those involved in bone metabolism.
Impact on Bone Marrow Stromal Cell Behavior and Osteogenesis via Wnt Signaling
A significant area of new research is the effect of this compound on bone marrow stromal cells (BMSCs) and the process of bone formation (osteogenesis). nih.gov Studies have shown that argatroban can modulate the behavior of BMSCs and promote their differentiation into osteoblasts, the cells responsible for building new bone. nih.govfrontiersin.org
This pro-osteogenic effect appears to be mediated through the canonical Wnt signaling pathway, a critical regulator of bone development and homeostasis. nih.govekb.eg Research has demonstrated that argatroban treatment leads to the nuclear translocation of β-catenin, a key event in the activation of the canonical Wnt pathway. nih.gov This activation, in turn, upregulates the expression of important osteoblastic differentiation markers, including alkaline phosphatase, osteocalcin, and the transcription factors RUNX2 and Osterix. nih.gov
Interestingly, while promoting osteogenic differentiation, lower doses of argatroban were found to inhibit the proliferation and migration of BMSCs. nih.gov Furthermore, these studies showed that local administration of argatroban could rescue bone loss in a periodontal disease model in vivo, underscoring its potential as a therapeutic agent for bone-related disorders. nih.gov
| Cellular Process | Effect of this compound | Signaling Pathway Implicated | Reference |
|---|---|---|---|
| BMSC Proliferation | Inhibited (at lower doses) | Not specified | nih.gov |
| BMSC Migration | Inhibited (at lower doses) | Not specified | nih.gov |
| Osteogenic Differentiation | Induced | Canonical Wnt Signaling | nih.gov |
| β-catenin Nuclear Translocation | Promoted | Canonical Wnt Signaling | nih.gov |
| Osteoclastogenesis | No significant effect | Not specified | nih.gov |
Potential in Disease Models Beyond Thrombosis (e.g., specific viral infections, inflammatory conditions)
The newly discovered molecular interactions of this compound have spurred investigations into its therapeutic potential in disease models outside of its traditional use in thrombosis.
In the context of inflammatory conditions, the inhibition of Morf4l1 by argatroban presents a promising avenue. As Morf4l1 is implicated in the cell death associated with severe pulmonary infections, argatroban's ability to counteract this effect at non-anticoagulant doses suggests a potential role in treating inflammatory lung conditions. nih.govnih.gov Studies in mouse models of pneumonia induced by Pseudomonas aeruginosa have shown that argatroban can reduce Morf4l1-dependent cytotoxicity and improve survival. nih.gov
Furthermore, some research points to potential antiviral activity. For example, in mice infected with human metapneumovirus, immediate treatment with argatroban was found to protect against the infection, reducing mortality, weight loss, viral load, and lung inflammation. nih.gov As mentioned earlier, computational models have also suggested a potential interaction with TMPRSS2, a protease relevant for the entry of some viruses, although this requires experimental confirmation. nih.gov
Future Directions in Preclinical Research and Compound Development
The emerging non-coagulant activities of this compound pave the way for exciting future research and development. Key future directions include:
Further Elucidation of Molecular Mechanisms: Deeper investigation is needed to fully understand the molecular interactions between argatroban and its non-thrombin targets like Morf4l1. This includes detailed structural and functional studies to clarify the precise binding and inhibitory mechanisms.
Exploration in a Wider Range of Disease Models: The promising results in models of lung injury and viral infection warrant broader preclinical testing in other inflammatory and infectious disease models to determine the full spectrum of argatroban's potential therapeutic applications.
Development of Novel Analogs: The discovery of argatroban's role as a Morf4l1 inhibitor opens the door for the design and synthesis of new analogs. wikipedia.org These efforts could focus on developing compounds with enhanced potency and selectivity for Morf4l1, while potentially reducing or eliminating the anticoagulant activity. This would allow for the targeted use of these new compounds in non-thrombotic diseases where anticoagulation is not desired.
Preclinical Studies on Bone Regeneration: The demonstrated pro-osteogenic effects of argatroban call for more extensive preclinical studies to evaluate its efficacy and safety for promoting bone healing in various models of bone defects and fractures.
Q & A
Q. What experimental design considerations are critical for evaluating the clinical efficacy of (2S,4S)-Argatroban in acute ischemic stroke?
Methodological Answer:
- Use randomized controlled trials (RCTs) with placebo or active comparators (e.g., alteplase) to assess neurological outcomes (e.g., NIH Stroke Scale) and clinical effective rates.
- Ensure blinding and stratification by stroke severity. Validate endpoints like modified Rankin Scale (mRS) scores at 90 days.
- Address confounders (e.g., comorbidities, concomitant therapies) through multivariate regression. Monitor safety parameters (intracranial hemorrhage, systemic bleeding) .
Q. How should researchers design pharmacokinetic studies to determine optimal dosing of this compound in critically ill patients?
Methodological Answer:
- Conduct population pharmacokinetic (PopPK) modeling in patients with multi-organ failure, adjusting for factors like renal/hepatic impairment. Use steady-state aPTT monitoring (target: 1.5–3× baseline) to correlate plasma concentrations with anticoagulant effects.
- Employ sparse sampling techniques to minimize patient burden. Validate dosing algorithms using retrospective cohorts (e.g., 0.26 µg/kg/min in ARDS patients on ECMO) .
Q. What protocols are recommended for assessing the physicochemical stability of this compound in aqueous solutions?
Methodological Answer:
- Perform forced degradation studies under UV light (photolysis) and varied pH conditions, using LC/MSⁿ to identify photoproducts (e.g., quinazolinone derivatives).
- Analyze phase transformation kinetics via ternary phase diagrams and rate-determining step modeling. Use XRPD and DSC to characterize polymorphic transitions .
How can researchers formulate focused research questions on this compound’s mechanism of action?
Methodological Answer:
- Narrow the scope using the FLOAT method: Link thrombin inhibition (independent variable) to clinical outcomes (dependent variable). Example: “Does this compound reduce fibrinogen cleavage rates compared to other direct thrombin inhibitors in vitro?”
- Prioritize gaps identified in systematic reviews (e.g., HIT management vs. stroke) .
Advanced Research Questions
Q. How can contradictory efficacy data for this compound in acute ischemic stroke be resolved?
Methodological Answer:
- Conduct sensitivity analyses in meta-analyses to explore heterogeneity (e.g., subgroup differences in baseline NIHSS scores or time-to-treatment).
- Use meta-regression to adjust for confounders like concurrent antiplatelet use. Reconcile discrepancies by stratifying studies by dosing regimens (e.g., 60 mg/day vs. 20 mg/day) .
Q. What advanced techniques are used to study phase transformation kinetics in this compound formulations?
Methodological Answer:
- Apply Avrami-Erofeev models to quantify crystallization rates under supersaturated conditions. Use Raman spectroscopy for in-situ monitoring of solid-state transitions.
- Validate thermodynamic stability via solubility parameter calculations (Hansen solubility spheres) and Gibbs free energy comparisons .
Q. How should researchers design a meta-regression analysis to evaluate hemorrhagic risk in this compound-treated stroke patients?
Methodological Answer:
Q. What methodologies optimize this compound dosing in patients with multi-organ failure requiring ECMO?
Methodological Answer:
- Implement Bayesian adaptive dosing trials, integrating real-time aPTT and thrombin generation assays. Use MCMC simulations to predict dose-response in critically ill cohorts.
- Validate with pharmacokinetic/pharmacodynamic (PK/PD) biomarkers (e.g., thrombin-antithrombin complexes) .
Methodological Standards & Data Analysis
Q. What statistical tools are recommended for analyzing this compound’s dose-response relationships?
Methodological Answer:
Q. How should qualitative data on this compound’s safety profile be synthesized?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
